对-七苯基

描述

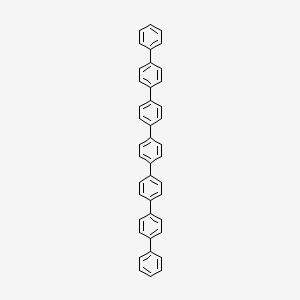

p-Septiphenyl is an organic compound with the molecular formula C42H30 . It has a molecular weight of 534.69 g/mole . It is used in the development of catalysts, resins, LCD/OLED materials, agrochemicals, and other performance products .

Synthesis Analysis

The synthesis of p-Septiphenyl involves a stepwise assembly of six L-shaped units and two three-way units by cross-coupling and homocoupling . Acid-mediated aromatization of cyclohexane moieties in the precursor results in the formation of p-Septiphenyl .

Molecular Structure Analysis

The molecular structure of p-Septiphenyl belongs to the space group P21/c . The molecules are linear and planar in all three structures . The unit cell dimensions are a=30.577A, b=5.547A, c=8.034A and fl=100.52 ° .

Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . Sensitivity analysis procedures may be classed as deterministic or stochastic in nature .

Physical And Chemical Properties Analysis

p-Septiphenyl is a white powder . It has a grade of > 99% UV . It has a TGA of > 280 °C (0.5% weight loss) . Other properties such as solubility, HOMO, LUMO, emission, melting point, boiling point, and TM are not specified in the available resources .

科学研究应用

- p-Septiphenyl’s Role : The first synthesis of an all-benzene carbon nanocage (representing a junction unit of branched carbon nanotubes) was achieved using p-Septiphenyl. This nanocage exhibits unique properties, including D3 symmetry, high fluorescence quantum yield, and a relatively large two-photon absorption cross section, making it attractive for various applications .

- p-Septiphenyl’s Role : Research has identified p-Septiphenyl as a potential candidate for improving the diagnosis and treatment of sepsis .

- p-Septiphenyl’s Role : p-Septiphenyl is part of a family of oligomers, including 22,65-diphenyl-p-septiphenyl (DPSP). Understanding its structural transformations contributes to our knowledge of these materials .

Carbon Nanocages

Antisepsis Agents

Polyparaphenylene Oligomers

安全和危害

Exposure to p-Septiphenyl might cause irritation to eyes, skin, mucous membranes, and the upper respiratory system . It is recommended to wear a respirator, protective glasses, and rubber gloves when handling p-Septiphenyl . In case of accidental release, it is advised to sweep up the material and place it in a bag, avoiding the generation of dust .

作用机制

Target of Action

It is known that p-septiphenyl is a type of polyphenol . Polyphenols are known to interact with a variety of cellular targets, including enzymes, ion channels, and G protein-coupled receptors . The specific targets for p-Septiphenyl would need to be determined through further experimental studies.

Mode of Action

They can act as antioxidants, neutralizing harmful free radicals in the body . They can also bind to proteins, altering their structure and function

Biochemical Pathways

For instance, they can affect the pentose phosphate pathway (PPP), which is a crucial metabolic pathway involved in the production of NADPH and the synthesis of nucleotides

Pharmacokinetics

These properties play a crucial role in the bioavailability and overall effectiveness of a compound . In silico models can be used to predict these properties based on the molecular structure of p-Septiphenyl .

Result of Action

They can affect cell growth, differentiation, and proliferation . They can also influence immune responses

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can influence the action of polyphenols

属性

IUPAC Name |

1,4-bis[4-(4-phenylphenyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30/c1-3-7-31(8-4-1)33-11-15-35(16-12-33)37-19-23-39(24-20-37)41-27-29-42(30-28-41)40-25-21-38(22-26-40)36-17-13-34(14-18-36)32-9-5-2-6-10-32/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBOFBWUYYECLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552007 | |

| Record name | 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70352-20-4 | |

| Record name | 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the structural characteristics of p-Septiphenyl and why is it interesting for material science?

A1: p-Septiphenyl is a linear polycyclic aromatic hydrocarbon consisting of seven phenyl rings connected in the para position. [] Its molecular formula is C42H30, and it has a molecular weight of 534.68 g/mol. [] The rigid, rod-like structure of p-Septiphenyl, and other p-polyphenyls, contributes to its high melting point and thermal stability, making it interesting for applications requiring materials that can withstand high temperatures. []

Q2: How does the substitution of phenyl rings in p-Septiphenyl with other aromatic units, like oxadiazole or thiophene, affect its liquid crystal properties?

A2: Research shows that replacing phenyl rings in p-Septiphenyl with oxadiazole or thiophene units introduces a bend into the molecule, impacting its liquid crystal behavior. [] This modification can significantly lower melting transitions and influence the temperature range of the liquid crystal phase. For instance, while unmodified p-Septiphenyl is infusible, its oxadiazole analogue with substitutions at both ends (POP3OP) exhibits a melting point of 312°C and a broad nematic liquid crystal range of 170°C. [] Further modifications, such as replacing the central phenyl ring in POP3OP with ortho- or meta-substituted phenylenes, can completely disrupt the liquid crystal behavior. []

Q3: What structural changes occur in crystalline p-Septiphenyl at low temperatures?

A3: Studies using X-ray diffraction reveal that unsubstituted p-Septiphenyl undergoes a solid-state transition upon cooling from room temperature to 110 K, evidenced by a change in its crystallographic space group. [] This transition is attributed to a conformational change from an averaged planar structure at room temperature to a static non-planar conformation at low temperature. [] Interestingly, substituted p-Septiphenyl derivatives, like 2,6-diphenyl-p-septiphenyl (DPSP), do not exhibit this transition, highlighting the impact of substituents on the molecule's structural flexibility and packing in the crystal lattice. []

Q4: Can p-Septiphenyl be used to create synthetic ion channels?

A4: Yes, research has explored using p-Septiphenyl as a scaffold for building synthetic ion channels. [] One approach involves programmed assembly of p-Septiphenyl molecules with terminal iminodiacetate-copper complexes. These complexes can selectively transport potassium ions across lipid membranes via cation-pi interactions. [] This example showcases the potential of using p-Septiphenyl as a building block for creating functional supramolecular architectures with applications in areas like biomimetic materials and drug delivery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。